molecular formula C21H18N4O5S2 B2668368 N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide CAS No. 895103-83-0

N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide

Cat. No. B2668368
CAS RN: 895103-83-0
M. Wt: 470.52
InChI Key: BVUWUXUJEVZZKP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs, including a 2,3-dihydro-1,4-benzodioxin ring, a pyrimido[5,4-c][2,1]benzothiazin ring, and an acetamide group . These structural components suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The 2,3-dihydro-1,4-benzodioxin ring and the pyrimido[5,4-c][2,1]benzothiazin ring would likely contribute significantly to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the sulfonamide and acetamide groups, as well as the electron-rich aromatic rings. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively stable and nonpolar, while the sulfonamide and acetamide groups could potentially form hydrogen bonds .

Scientific Research Applications

Antibacterial Agents

The compound has been synthesized as a potent antibacterial agent . It has shown significant antibacterial potential, which makes it a promising candidate for the development of new antibacterial drugs .

Enzyme Inhibitors

The compound has also been studied for its inhibitory activity against certain enzymes . It has shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests potential applications in the treatment of diseases related to these enzymes.

Alzheimer’s Disease Treatment

Research has indicated that the compound could be a potential therapeutic agent for Alzheimer’s disease . The inhibition activity of the synthesized molecules was studied to assess their possible therapeutic effect on this disease .

Anti-inflammatory and Analgesic Activities

Some derivatives of the compound have shown anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions associated with inflammation and pain.

Bacterial Biofilm Inhibition

The compound has shown promising results in inhibiting bacterial biofilm growth . This could be particularly useful in treating infections where biofilms are a significant factor.

Antifungal Agents

Sulfonamides, a class of compounds to which this compound belongs, have been used as antifungal agents . While specific antifungal activity for this compound is not mentioned, it could be a potential area of application given its structural similarity to other sulfonamides.

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the known activities of similar compounds, it could potentially be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S2/c1-25-15-5-3-2-4-14(15)20-18(32(25,27)28)11-22-21(24-20)31-12-19(26)23-13-6-7-16-17(10-13)30-9-8-29-16/h2-7,10-11H,8-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUWUXUJEVZZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

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